molecular formula C7H5BrClN3 B13648546 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13648546
M. Wt: 246.49 g/mol
InChI Key: YUPZNGIFPCPVNY-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, substituted with bromine (Br), chlorine (Cl), and methyl (Me) groups at positions 6, 3, and 8, respectively. This compound belongs to the triazolopyridine family, which is renowned for diverse biological activities, including antifungal, antibacterial, and central nervous system modulation .

Synthesis: The compound can be synthesized via oxidative cyclization of hydrazones using chlorinating agents like N-chlorosuccinimide (NCS) under mild conditions, as demonstrated for structurally similar triazolopyridines .

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-4-2-5(8)3-12-6(4)10-11-7(12)9/h2-3H,1H3

InChI Key

YUPZNGIFPCPVNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=C2Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylpyridine with bromine and a triazole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The substituents on the triazolopyridine scaffold significantly influence molecular properties. Key analogues and their features are summarized below:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Properties/Applications References
6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C6), Cl (C3), Me (C8) C₈H₆BrClN₃ 274.51 g/mol Antifungal (inferred), pharmaceutical research
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (1519398-17-4) Br (C6), Me (C3, C8) C₈H₈BrN₃ 226.07 g/mol Higher lipophilicity (vs. chloro)
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine (668990-80-5) Br (C6), cyclopropyl (C3) C₉H₈BrN₃ 238.08 g/mol Enhanced metabolic stability
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine (943613-36-3) Br (C6), pyridinyl (C3) C₁₁H₇BrN₄ 275.10 g/mol mGluR2 modulation
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (1433822-19-5) Br (C8), Cl (C6) C₆H₃BrClN₃ 232.47 g/mol Structural isomerism effects

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Enhance stability and influence biological activity. The Br/Cl combination in the target compound may improve antifungal efficacy compared to methyl or cyclopropyl substituents .
  • Methyl vs. Cyclopropyl : Methyl groups increase lipophilicity, while cyclopropyl substituents may improve metabolic stability .
Antifungal Activity

Triazolopyridines with hydrazone moieties exhibit antifungal activity, with potency dependent on substituent electronegativity. The target compound’s Br/Cl groups likely enhance activity against Stemphylium lycopersici and Botrytis cinerea compared to dimethyl analogues .

Therapeutic Potential
  • mGluR2 Modulation : Derivatives like 6-bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine are patented as mGluR2 modulators for neurological disorders . The target compound’s Cl/Me substituents may reduce receptor affinity compared to pyridinyl groups.
  • Anticancer Applications : Triazolopyridines with sulfonamide groups show antiproliferative effects, though the target compound’s activity remains unexplored .

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